Methyldiphenylvinylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of Methyldiphenylvinylsilane is characterized by a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings . The structure analysis of organic compounds like this compound often involves understanding the links between energies, structures, and chemical or physical properties .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 281.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 49.9±3.0 kJ/mol and a flash point of 109.5±13.4 °C . The index of refraction is 1.554, and the molar refractivity is 73.9±0.4 cm3 .Aplicaciones Científicas De Investigación

Protective Coatings for Metals : Polysiloxanes, which can include methyldiphenylvinylsilane, are used for creating protective coatings on metals like Fe 430 B structural steel. These coatings are effective against corrosion, wear, and chemical attack, making them valuable for extending the lifespan of metal structures (Barletta, Gisario, Puopolo, & Vesco, 2015).

Food Packaging Applications : Methyldiphenyl diisocyanate (MDI), a derivative of this compound, improves the wettability and adhesion of poly(lactic acid)/chitosan coatings on PLA films. These coatings are suitable for bio-based multilayer films used in food packaging, offering enhanced physical properties and sustainability (Gartner, Li, & Almenar, 2015).

Optoelectronic Device Applications : Modifications in the aryl moiety of poly(methylphenylsilane), a relative of this compound, enable tailoring of properties crucial for optoelectronic devices. These include band gap energy levels and redox stability, essential for the interaction with semiconducting inorganic substrates (Cleij, King, & Jenneskens, 2000).

High-Performance Electronic Devices : Polysilanes, which can be derived from this compound, are researched for various optoelectronic applications. Chemical modifications of these polysilanes, such as attaching organic segments, can induce new properties and improve solubility, opening new possibilities in electronics (Săcărescu, Mangalagiu, Simionescu, Săcărescu, & Ardeleanu, 2008).

Energy Transfer Applications in Electroluminescence : Efficient energy transfer between various polysilanes, including derivatives of this compound, can be utilized in electroluminescence. This includes the potential for creating white electroluminescence by mixing different dye molecules (Kamata, Terunuma, Ishii, Satoh, Aihara, Yaoita, & Tonsyo, 2003).

Propiedades

IUPAC Name |

ethenyl-methyl-diphenylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEXJPXBFISZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

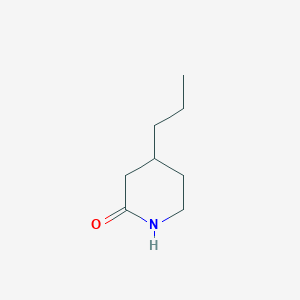

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)

![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)